molecular formula C3H4F3N3O3S B8045670 2-Azidoethyl trifluoromethanesulfonate

2-Azidoethyl trifluoromethanesulfonate

Cat. No.: B8045670
M. Wt: 219.15 g/mol
InChI Key: ICFYJRZEAUCLGH-UHFFFAOYSA-N
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Description

2-Azidoethyl trifluoromethanesulfonate is a chemical compound known for its reactivity and versatility in organic synthesis. It is often used as an alkylating agent due to its ability to introduce azide groups into various substrates. The compound is characterized by the presence of an azido group (-N₃) and a trifluoromethanesulfonate group (-OSO₂CF₃), which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-azidoethyl trifluoromethanesulfonate typically involves the reaction of 2-azidoethanol with triflic anhydride. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:

[ \text{2-azidoethanol} + \text{triflic anhydride} \rightarrow \text{this compound} ]

Industrial production methods may involve continuous flow protocols to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Azidoethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include copper(I) catalysts for cycloadditions and triphenylphosphine for reductions. Major products formed from these reactions include triazoles and amines.

Mechanism of Action

The mechanism by which 2-azidoethyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an azide donor. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole product . The trifluoromethanesulfonate group acts as a good leaving group, making the compound highly reactive in substitution reactions.

Comparison with Similar Compounds

2-Azidoethyl trifluoromethanesulfonate can be compared with other azido compounds such as 2-azidopropyl trifluoromethanesulfonate and 2-azidoethyl iodide . While all these compounds contain the azido group, this compound is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and makes it a more efficient alkylating agent. Similar compounds include:

  • 2-Azidopropyl trifluoromethanesulfonate
  • 2-Azidoethyl iodide
  • 2-Azidoethyl benzene

These compounds share similar reactivity patterns but differ in their leaving groups and overall reactivity.

Properties

IUPAC Name

2-azidoethyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3O3S/c4-3(5,6)13(10,11)12-2-1-8-9-7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFYJRZEAUCLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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